(4-Chloropyridin-3-yl)boronic acid hydrochloride
Overview
Description
(4-Chloropyridin-3-yl)boronic acid hydrochloride is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a chloropyridine ring, making it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloropyridin-3-yl)boronic acid hydrochloride typically involves the hydroboration of 4-chloropyridine. The process includes the addition of a boron-hydrogen bond across the pyridine ring, followed by the formation of the boronic acid group. This reaction is generally rapid and can be conducted under mild conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale hydroboration techniques, utilizing catalysts to enhance reaction efficiency. The process is optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (4-Chloropyridin-3-yl)boronic acid hydrochloride undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst, forming carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the functional groups attached to the pyridine ring.
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Oxidized or Reduced Pyridine Derivatives: Resulting from oxidation or reduction reactions.
Scientific Research Applications
(4-Chloropyridin-3-yl)boronic acid hydrochloride has diverse applications in scientific research:
Chemistry: Widely used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the synthesis of drug candidates and therapeutic agents.
Industry: Applied in the production of agrochemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of (4-Chloropyridin-3-yl)boronic acid hydrochloride primarily involves its role as a reagent in catalytic processes. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.
Comparison with Similar Compounds
2-Chloropyridine-3-boronic Acid: Similar structure but with the chlorine atom at a different position.
5-Chloro-3-pyridineboronic Acid: Another chloropyridine derivative with the boronic acid group at the 3-position.
6-Chloro-3-pyridinylboronic Acid: Differing in the position of the chlorine atom on the pyridine ring.
Uniqueness: (4-Chloropyridin-3-yl)boronic acid hydrochloride is unique due to its specific substitution pattern, which influences its reactivity and suitability for particular synthetic applications. Its ability to participate in a wide range of reactions makes it a versatile and valuable reagent in organic synthesis .
Properties
IUPAC Name |
(4-chloropyridin-3-yl)boronic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BClNO2.ClH/c7-5-1-2-8-3-4(5)6(9)10;/h1-3,9-10H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQLYGOQLKWDHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)Cl)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BCl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674412 | |
Record name | (4-Chloropyridin-3-yl)boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072945-69-7 | |
Record name | (4-Chloropyridin-3-yl)boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloropyridine-3-boronic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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